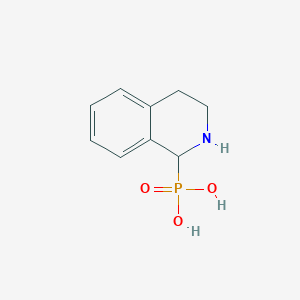
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is a compound that belongs to the class of phosphonic acids. It is structurally characterized by the presence of a tetrahydroisoquinoline ring system attached to a phosphonic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid can be achieved through various methods. One practical and efficient synthesis involves the incorporation of the phosphonate group into N-acyliminium ion intermediates, which are obtained from the activation of isoquinoline heterocycles or from the appropriate δ-lactam with benzyl chloroformate . The hydrolysis of the phosphonate moiety with simultaneous cleavage of the carbamate affords the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the tetrahydroisoquinoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the phosphonic acid group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or alcohols under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: This compound is similar in structure but differs in the position of the phosphonic acid group.
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonic acid group.
Uniqueness
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is unique due to its specific structural features and the presence of the phosphonic acid group at the 1-position of the tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
64760-73-2 |
|---|---|
Molecular Formula |
C9H12NO3P |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c11-14(12,13)9-8-4-2-1-3-7(8)5-6-10-9/h1-4,9-10H,5-6H2,(H2,11,12,13) |
InChI Key |
ATFPYFJVFQYJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
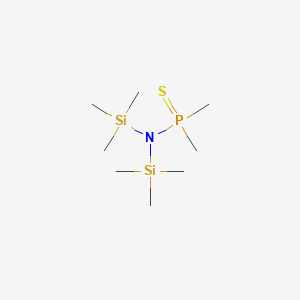
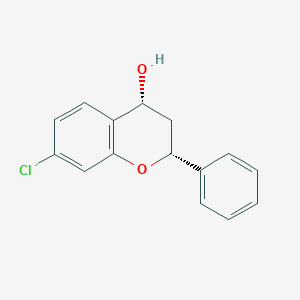

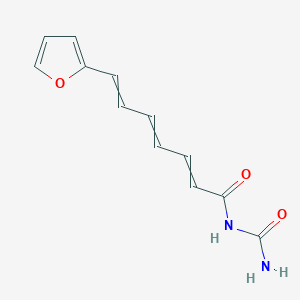
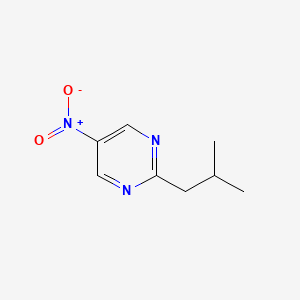
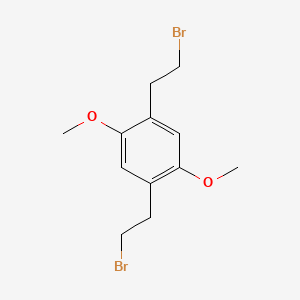
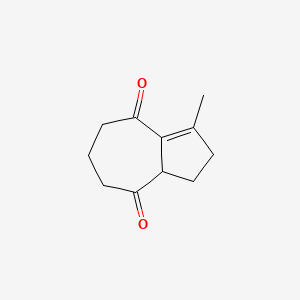
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
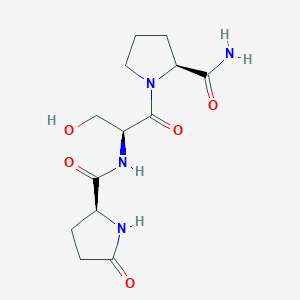
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
